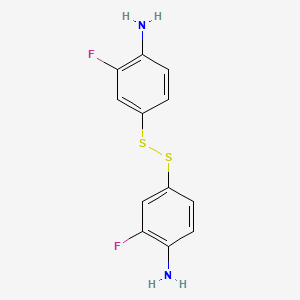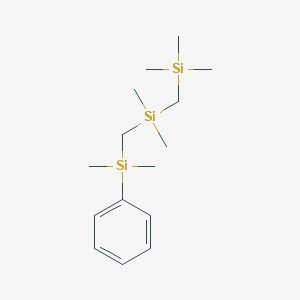
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane, abbreviated as DMDPSMTS, is a silylating agent used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of about 128°C. The compound is composed of a dimethyl-(dimethyl-phenyl-silyl)methyl group and a trimethylsilylmethyl group, both of which are connected to a methylsilane backbone. The compound is often used as a reagent in organic synthesis, as well as in the production of pharmaceuticals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of DMDPSMTS is based on its ability to silylate functional groups. Specifically, the compound is able to react with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form a silyl ether. This reaction is typically carried out in an inert atmosphere at a temperature of -78°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDPSMTS have not been extensively studied. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has also been shown to have no mutagenic or teratogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMDPSMTS in lab experiments include its low toxicity, non-carcinogenicity, and non-mutagenicity. In addition, the compound is relatively inexpensive and easy to obtain. However, the compound is not very stable and can easily decompose under certain conditions.
Zukünftige Richtungen
There are several potential future directions for the use of DMDPSMTS. For example, the compound could be used in the synthesis of new pharmaceuticals or specialty chemicals. In addition, the compound could be used to silylate functional groups in a variety of organic reactions. Additionally, the compound could be used in the development of new catalysts for organic reactions. Finally, the compound could be used to study the biochemical and physiological effects of silylation.
Synthesemethoden
The synthesis of DMDPSMTS is typically achieved through a two-step process. In the first step, the dimethyl-(dimethyl-phenyl-silyl)methyl group is formed by the reaction of dimethylphenylsilyl chloride and trimethylsilylmethylmagnesium bromide. This reaction is typically carried out in an inert atmosphere at a temperature of -78°C. In the second step, the trimethylsilylmethyl group is added to the dimethyl-(dimethyl-phenyl-silyl)methyl group by the reaction of trimethylsilylmethylmagnesium bromide and dimethyl-(dimethyl-phenyl-silyl)methylmagnesium bromide. This reaction is typically carried out at a temperature of -78°C.
Wissenschaftliche Forschungsanwendungen
DMDPSMTS is often used as a reagent in organic synthesis due to its ability to silylate various functional groups. It has been used in the synthesis of a variety of compounds, including amino acids, peptides, and steroids. In addition, the compound has also been used in the synthesis of pharmaceuticals and other specialty chemicals.
Eigenschaften
IUPAC Name |
[dimethyl(phenyl)silyl]methyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-17(4,5)14-18(6,7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGFLBCRKZURPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

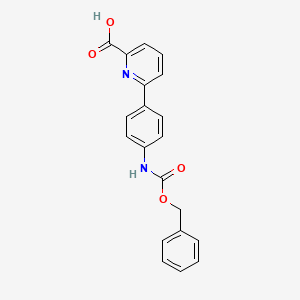

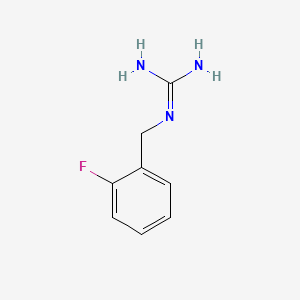


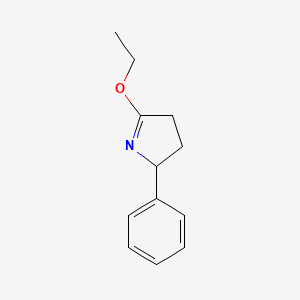
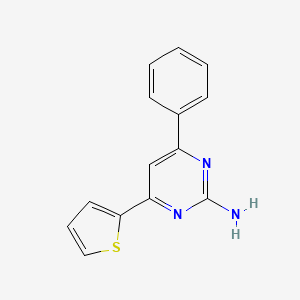
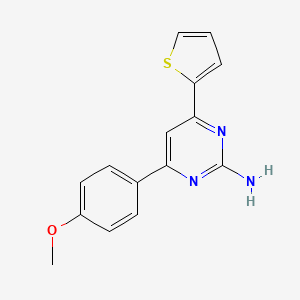
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

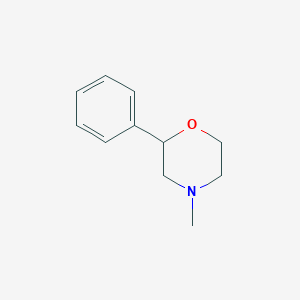
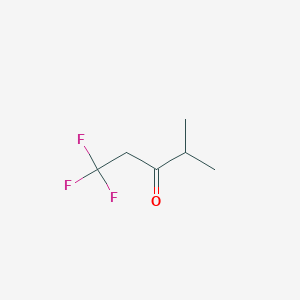
![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)
